![molecular formula C14H21N3O2 B3019411 1-Isopropyl-4-(3-nitrobenzyl)piperazine CAS No. 428834-99-5](/img/structure/B3019411.png)
1-Isopropyl-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-(3-nitrobenzyl)piperazine (INBP) is a chemical compound that is widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. INBP is a potent inhibitor of the dopamine transporter (DAT) and has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and drug addiction.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-4-(3-nitrobenzyl)piperazine involves the inhibition of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1-Isopropyl-4-(3-nitrobenzyl)piperazine increases the levels of dopamine in the brain, which can have therapeutic effects in neurological disorders. 1-Isopropyl-4-(3-nitrobenzyl)piperazine has also been shown to have affinity for other neurotransmitter transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects
1-Isopropyl-4-(3-nitrobenzyl)piperazine has been shown to have potent effects on the dopaminergic system in the brain. By inhibiting the DAT, 1-Isopropyl-4-(3-nitrobenzyl)piperazine increases the levels of dopamine in the brain, which can have both therapeutic and adverse effects. 1-Isopropyl-4-(3-nitrobenzyl)piperazine has also been shown to have effects on other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Isopropyl-4-(3-nitrobenzyl)piperazine in lab experiments is its potent inhibitory effect on the DAT, which can be used to study the role of dopamine in various neurological disorders. However, one of the limitations of using 1-Isopropyl-4-(3-nitrobenzyl)piperazine is its potential toxicity, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Isopropyl-4-(3-nitrobenzyl)piperazine. One of the major areas of research is the development of more potent and selective inhibitors of the DAT, which can have therapeutic effects in neurological disorders. Another area of research is the study of the effects of 1-Isopropyl-4-(3-nitrobenzyl)piperazine on other neurotransmitter systems, including the serotonergic and noradrenergic systems. Additionally, the development of new methods for the synthesis and purification of 1-Isopropyl-4-(3-nitrobenzyl)piperazine can further enhance its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-Isopropyl-4-(3-nitrobenzyl)piperazine involves the reaction of 1-isopropylpiperazine with 3-nitrobenzyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, followed by reduction of the nitro group to an amino group. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic effects in neurological disorders. One of the major applications of 1-Isopropyl-4-(3-nitrobenzyl)piperazine is in the treatment of Parkinson's disease, where it acts as a potent inhibitor of the DAT and increases the levels of dopamine in the brain. 1-Isopropyl-4-(3-nitrobenzyl)piperazine has also been shown to have potential therapeutic effects in drug addiction by reducing the rewarding effects of drugs of abuse.
Eigenschaften
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)17(18)19/h3-5,10,12H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWJZUOFTGCKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-(3-nitrobenzyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.